N-(2-fluoro-4-iodophenyl)acetamide
Overview
Description
The compound N-(2-fluoro-4-iodophenyl)acetamide is a chemical entity that can be presumed to have an acetamide group attached to a phenyl ring which is further substituted with fluorine and iodine atoms at the 2nd and 4th positions respectively. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer the properties and characteristics of N-(2-fluoro-4-iodophenyl)acetamide.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of a substituted aniline with POCl3 in acetate . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting an acetic acid derivative with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of N-(2-fluoro-4-iodophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. The dihedral angle between the substituent phenyl ring and the acetamide group can vary, as seen in 2,2-Dibromo-N-(4-fluorophenyl)acetamide, which has a dihedral angle of 29.5° . This structural information is crucial for understanding the molecular conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent . The presence of electronegative atoms such as fluorine and iodine in N-(2-fluoro-4-iodophenyl)acetamide would likely affect its reactivity, potentially making it a candidate for use in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be predicted using computational methods and by analogy to similar compounds. For instance, the antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was characterized by FT-IR and FT-Raman spectra, and its drug likeness was assessed based on Lipinski's rule . The compound's optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, which could be relevant for the planarity of N-(2-fluoro-4-iodophenyl)acetamide as well. Additionally, the intermolecular interactions and vibrational modes of these compounds can provide insights into their stability and potential biological activity .
Scientific Research Applications
Synthesis and Characterization
- Novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, including variants related to N-(2-fluoro-4-iodophenyl)acetamide, have been synthesized and characterized, indicating the potential for diverse applications in chemical synthesis and materials science (Yang Man-li, 2008).
Medical Imaging
- N-(2-fluoro-4-iodophenyl)acetamide derivatives have been evaluated as radioligands for imaging peripheral benzodiazepine receptors (PBR), important in neurological research (Ming-Rong Zhang et al., 2003); (Ming-Rong Zhang et al., 2005); (Ming-Rong Zhang et al., 2007).
Nonlinear Optical Properties
- The nonlinear optical properties of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, a related compound, have been explored for potential applications in photonic devices, optical switches, and modulators (A. N. Castro et al., 2017).
Drug Development
- Variants of N-(2-fluoro-4-iodophenyl)acetamide have been investigated as anti-epileptic drug candidates, showcasing its potential in pharmaceutical research (Tomoyuki Tanaka et al., 2019).
Herbicide Development
- N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, related to N-(2-fluoro-4-iodophenyl)acetamide, have been synthesized and shown effective as herbicides against various weeds (Daoxin Wu et al., 2011).
Immunomodulation
- Research on N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, structurally related to N-(2-fluoro-4-iodophenyl)acetamide, suggests potential in modulating the immune response to tumors, which could be relevant for cancer treatment strategies (B. S. Wang et al., 1988); (B. S. Wang et al., 2004).
Future Directions
The compound “N-(2-fluoro-4-iodophenyl)acetamide” and similar compounds have potential in clinical use for cancer treatment, especially for those cancers induced by RAS/RAF dysfunction . The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .
properties
IUPAC Name |
N-(2-fluoro-4-iodophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWAJGVVZVRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381971 | |
Record name | N-(2-fluoro-4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-iodophenyl)acetamide | |
CAS RN |
97760-94-6 | |
Record name | N-(2-fluoro-4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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